4-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
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Overview
Description
4-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a complex organic compound characterized by its pyrazolo[3,4-b]pyridine core structure and dichlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of a suitable precursor containing the pyridine and pyrazole rings. The dichlorophenyl group is introduced through a substitution reaction, often using a dichlorophenyl derivative as the starting material.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine nitrogen can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring, leading to the formation of reduced analogs.
Substitution: The dichlorophenyl group can participate in electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
N-oxide Derivatives: Resulting from the oxidation of the pyridine nitrogen.
Reduced Analogues: Formed through the reduction of the pyridine ring.
Substituted Derivatives: Resulting from electrophilic substitution reactions on the dichlorophenyl group.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazolo[3,4-b]pyridine core is valuable in the development of new chemical entities with potential biological activity.
Biology: In biological research, this compound may serve as a tool for studying enzyme inhibition or receptor binding. Its structural features make it suitable for probing biological pathways and understanding molecular interactions.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets can be harnessed to design drugs for various diseases.
Industry: In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other chemical products. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used, such as in medicinal applications or biological research.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolo[3,4-b]pyridine core but may have different substituents.
Dichlorophenyl derivatives: Compounds containing dichlorophenyl groups but with different core structures.
Uniqueness: 4-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is unique due to its specific combination of the pyrazolo[3,4-b]pyridine core and the dichlorophenyl substituent. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2/c1-19-13-11(12(18-19)14(20)21)9(4-5-17-13)8-3-2-7(15)6-10(8)16/h2-6H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWGHLJBKPXAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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